1,4-Diazepane-2,5-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
51054-53-6 |
|---|---|
Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
1,4-diazepane-2,5-dione |
InChI |
InChI=1S/C5H8N2O2/c8-4-1-2-6-5(9)3-7-4/h1-3H2,(H,6,9)(H,7,8) |
InChI Key |
XMOKZLVOWBOPCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)CNC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Diazepane 2,5 Dione and Structural Analogues
De Novo Synthetic Approaches to the 1,4-Diazepane-2,5-dione Ring System
De novo synthesis provides fundamental and versatile routes to the core this compound skeleton, allowing for the introduction of diverse substituents and stereochemical control.
The use of β-amino acids represents a direct and efficient pathway for constructing the this compound core. This approach involves the formation of a dipeptide-like precursor containing a β-amino acid, followed by an intramolecular cyclization to form the seven-membered ring.
A versatile method for synthesizing conformationally constrained 1,4-diazepane-2,5-diones from β-amino acids has been described as a new platform for creating peptidomimetics. researchgate.net Furthermore, a solid-phase synthesis procedure has been developed for the parallel preparation of 6,7-cycloalkane-fused 1,4-diazepane-2,5-diones. researchgate.net This methodology employs both α- and alicyclic β-amino acid building blocks to construct the heterocyclic core, with further decoration achieved using alcohols. researchgate.net A key feature of this solid-phase approach is the use of a cyclization/release strategy, which allows for the isolation of the target cyclic α,β-dipeptides in good crude purities and moderate to good yields. researchgate.netresearchgate.net The process often involves an acid-catalyzed, microwave-assisted intramolecular condensation step for efficient ring closure. researchgate.net
An unconventional yet effective method for synthesizing 1,4-benzodiazepine-2,5-diones, a key structural analogue, involves the base-promoted ring expansion of 3-aminoquinoline-2,4-diones. researchgate.netacs.org This molecular rearrangement occurs under mild reaction conditions, utilizing bases such as 1,1,3,3-tetramethylguanidine (B143053) (TMG), sodium ethoxide (NaOEt), or benzyltrimethylammonium (B79724) hydroxide (B78521) (Triton B). researchgate.netacs.org This reaction represents a novel reactivity pathway for 3-aminoquinoline-2,4-diones, transforming a six-membered ring system into the desired seven-membered benzodiazepine (B76468) structure. acs.org A proposed mechanism for this rearrangement has been discussed, highlighting its utility in generating complex heterocyclic scaffolds from readily available precursors. researchgate.netacs.org
The condensation of α-amino acids with suitable aromatic precursors is a widely used strategy for the synthesis of 1,4-benzodiazepine-2,5-diones. A notable method involves the reaction of 2-aminobenzophenones with N-protected α-amino acids. For instance, a family of 1,4-benzodiazepine-2,5-diones with diverse substituents at the C-3 position has been synthesized using pre-defined amino acids as precursors. rsc.org This facile synthesis can be catalyzed by agents such as hexachloroplatinic acid (H₂PtCl₆). rsc.org The resulting benzodiazepines have shown promising activity as anti-tubercular agents, indicating that the diazepine (B8756704) frame is crucial for biological activity. rsc.org This approach is valuable as it allows for the incorporation of the diverse side chains of natural and unnatural α-amino acids directly into the final heterocyclic structure. rsc.orgmdpi.com
Achieving stereochemical control in the synthesis of 1,4-diazepane-2,5-diones is critical, as the biological activity of these compounds is often dependent on their three-dimensional structure. Enantioselective syntheses typically rely on the use of chiral starting materials, such as enantiomerically pure amino acids.
When chiral α-amino acids are used as precursors in condensation reactions, they can impart stereochemical purity to the final 1,4-benzodiazepine-2,5-dione products. researchgate.net For example, N¹-Methyl-N⁴-Boc-benzo[e] researchgate.netnih.govdiazepine-2,5-diones have been prepared in good yield and high stereochemical purity starting from five different amino acids. researchgate.net While these specific compounds were used to study a subsequent ring contraction, the initial synthesis demonstrates the effective transfer of chirality from the amino acid starting material to the diazepinedione core. researchgate.net Multicomponent reactions, such as the Ugi reaction, can also exhibit diastereoselectivity, particularly when a chiral component, like a chiral amino acid, is incorporated into the reaction. researchgate.net
Multicomponent Reactions (MCRs) in 1,4-Diazepanedione Synthesis
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers high atom economy and efficiency, making it ideal for generating libraries of compounds for drug discovery.
The Ugi four-component reaction (U-4CR) is a prominent MCR that has been extensively applied to the synthesis of 1,4-diazepanedione analogues, particularly 1,4-benzodiazepine-2,5-diones. nih.govresearchgate.netnih.gov The classic U-4CR involves the condensation of a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide to form an α-acylamino carboxamide. organic-chemistry.org
To generate the benzodiazepinedione scaffold, this reaction is typically part of a two-step sequence. First, an Ugi condensation is performed using a convertible isocyanide and an appropriately substituted starting material, such as a 2-nitrobenzoic acid derivative. researchgate.net The resulting linear Ugi product is then subjected to a reductive cyclization step, where the nitro group is reduced to an amine, which subsequently undergoes intramolecular amide bond formation to yield the desired 1,4-benzodiazepine-2,5-dione ring system. researchgate.net This Ugi-deprotection-cyclization (UDC) approach is highly versatile, allowing for the introduction of multiple points of diversity into the final molecule based on the choice of the initial four components. nih.gov
Below is a table summarizing various synthetic approaches to the 1,4-diazepanedione scaffold and its analogues.
| Methodology | Key Reactants | Product Type | Key Features |
| β-Amino Acid Cyclization | α- and β-Amino Acids | 1,4-Diazepane-2,5-diones | Solid-phase synthesis; cyclization/release strategy. researchgate.netresearchgate.net |
| Base-Promoted Ring Expansion | 3-Aminoquinoline-2,4-diones, Base (e.g., TMG) | 1,4-Benzodiazepine-2,5-diones | Molecular rearrangement under mild conditions. researchgate.netacs.org |
| α-Amino Acid Condensation | 2-Aminobenzophenones, α-Amino Acids | 1,4-Benzodiazepine-2,5-diones | Direct incorporation of amino acid side chains. rsc.org |
| Ugi Reaction (UDC) | 2-Nitrobenzoic acid, Aldehyde, Amine, Isocyanide | 1,4-Benzodiazepine-2,5-diones | Multicomponent reaction followed by reductive cyclization. nih.govresearchgate.net |
Application of Convertible Isocyanides in MCRs for 1,4-Diazepanedione Formation
Multicomponent reactions (MCRs), particularly those involving isocyanides, offer an efficient pathway to complex molecular scaffolds from simple starting materials in a single step. The Ugi four-component condensation (U-4CC) is a cornerstone of isocyanide-based MCRs and can be adapted for the synthesis of 1,4-diazepanedione derivatives through a Ugi-Deprotection-Cyclization (UDC) strategy. nih.govresearchgate.net
In this approach, a convertible isocyanide, such as 1-isocyanocyclohexene, is reacted with an aldehyde, an amine component (like an α-amino ester), and a carboxylic acid component (such as 4-chloro-2-nitrobenzoic acid). nih.gov The resulting Ugi product contains a convertible isocyanide moiety that can be subsequently cleaved under acidic conditions to reveal a new functional group, typically a carboxylic acid. This newly formed acid is then positioned to undergo an intramolecular cyclization with a deprotected amine, leading to the formation of the seven-membered diazepanedione ring. This strategy has been successfully employed in the synthesis of 1,4-benzodiazepine-2,5-diones. nih.gov
The UDC approach has also been utilized for the synthesis of 1,4-thienodiazepine-2,5-diones, which serve as structural analogues. nih.gov In this case, Gewald 2-aminothiophenes are used as the amine component in the Ugi reaction. The subsequent deprotection and cyclization steps yield the desired thieno-fused diazepinedione core. This highlights the versatility of the UDC strategy in creating diverse heterocyclic scaffolds.
The Passerini three-component reaction, another key isocyanide-based MCR, produces α-acyloxy carboxamides. wikipedia.orgorganic-chemistry.org While not directly yielding a diazepanedione, the product can be envisioned as a precursor. A post-Passerini reaction modification, such as aminolysis of the ester followed by cyclization, could potentially lead to the formation of the 1,4-diazepanedione ring system. The Passerini reaction's tolerance for a wide range of functional groups makes it an attractive tool for generating diverse intermediates for subsequent cyclization. wikipedia.org
| MCR Strategy | Key Components | Intermediate Product | Final Product (Analogue) | Reference |
| Ugi-Deprotection-Cyclization | Convertible Isocyanide, Aldehyde, Amine, Carboxylic Acid | Linear Ugi Adduct | 1,4-Benzodiazepine-2,5-dione | nih.gov |
| Ugi-Deprotection-Cyclization | Gewald 2-aminothiophene, Aldehyde, Isocyanide, Carboxylic Acid | Linear Thieno-Ugi Adduct | 1,4-Thienodiazepine-2,5-dione | nih.gov |
| Passerini Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy Carboxamide | Precursor for potential cyclization | wikipedia.orgorganic-chemistry.org |
Solid-Phase Synthesis Techniques for 1,4-Diazepanediones
Solid-phase synthesis offers a powerful platform for the construction of peptide and peptidomimetic libraries, including those containing the 1,4-diazepanedione scaffold. This methodology allows for the efficient assembly of linear precursors on a solid support, followed by cyclization and cleavage to yield the final product.
The use of fluorenylmethyloxycarbonyl (Fmoc) protecting group chemistry is a standard and mild approach for solid-phase peptide synthesis. researchgate.net Interestingly, the formation of a 1,4-diazepine-2,5-dione ring has been observed as a significant side reaction during the Fmoc-based SPPS of peptide sequences containing aspartic acid with its β-carboxyl group protected as a benzyl (B1604629) ester (Asp(OBzl)). nih.govelte.hu
This undesirable cyclization hinders the further elongation of the peptide chain. elte.hu Evidence suggests that the 1,4-diazepine-2,5-dione derivative is formed from an aspartimide intermediate. The rate of this ring transformation is influenced by the nature of the amino acid residues flanking the aspartic acid. Specifically, the tendency for aspartimide and subsequent piperidide formation, which is dependent on the amino acid following the Asp(OBzl), plays a crucial role. nih.gov While this is often considered an undesirable side reaction, it also presents a potential synthetic route to 1,4-diazepine-2,5-dione peptide derivatives. nih.gov
In a study investigating this side reaction, it was noted that for the N-terminal Xaa-Asp-Yaa motif, the formation of a six-membered piperazine-2,5-dione was exclusively observed, with no detection of the seven-membered 1,4-diazepine-2,5-dione. nih.govresearchgate.net This suggests that the specific sequence and conditions are critical in determining the outcome of the cyclization.
| Peptide Sequence Motif | Side Product Observed | Precursor Intermediate | Key Influencing Factor | Reference |
| H-Xaa-Asp(OBzl)-Yaa-Gly-NH₂ | 1,4-Diazepine-2,5-dione | Aspartimide | Nature of the amino acid following Asp(OBzl) | nih.govelte.hu |
| N-terminal Xaa-Asp-Yaa | Piperazine-2,5-dione | Aspartimide | Nucleophilic attack of the N-terminal amino function on the α-carbonyl of the aspartimide | nih.govresearchgate.net |
A key advantage of solid-phase synthesis is the ability to perform cyclization reactions directly on the resin, followed by cleavage to release the cyclic product. This "on-resin" cyclization can improve the efficiency of the cyclization step by minimizing intermolecular side reactions that can occur in solution-phase cyclizations. researchgate.net
For the synthesis of 1,4-diazepanediones, a linear precursor is assembled on a suitable solid support. After the assembly of the linear chain, the terminal protecting groups are removed to allow for an intramolecular nucleophilic attack, leading to the formation of the seven-membered ring. The final product is then cleaved from the resin using an appropriate cleavage cocktail, such as a trifluoroacetic acid (TFA) mixture. elte.hu The choice of linker, which attaches the growing peptide to the resin, is crucial as it must be stable to the synthesis conditions but cleavable at the final step.
The incorporation of β-amino acids into peptide chains is a common strategy for creating peptidomimetics with altered conformational properties and increased resistance to enzymatic degradation. The solid-phase synthesis of 3,7-disubstituted perhydro-1,4-diazepine-2,5-diones has been successfully achieved using both α-amino acids and β-amino acids. researchgate.net
In this approach, a backbone amide linker (BAL) is utilized, which can act as a cis-amide bond inductor, facilitating the cyclization to form the seven-membered ring. The synthesis involves the sequential coupling of an α-amino acid and a β-amino acid (or vice versa) onto the solid support, followed by deprotection and on-resin cyclization to furnish the disubstituted this compound. This methodology allows for the creation of a diverse library of diazepanedione derivatives by varying the α- and β-amino acid building blocks. researchgate.net
Catalytic Methods in the Synthesis of 1,4-Diazepanediones
Catalytic methods offer efficient and often environmentally benign routes to complex organic molecules. For the synthesis of 1,4-diazepanediones and their analogues, several catalytic strategies can be envisioned.
One promising approach is the use of ruthenium-catalyzed ring-closing metathesis (RCM). organic-chemistry.orgnih.gov RCM is a powerful tool for the formation of cyclic alkenes from acyclic diene precursors. organic-chemistry.org To apply this to the synthesis of 1,4-diazepanediones, a diene precursor containing two amide functionalities would be required. The RCM reaction would then form an unsaturated seven-membered ring, which could be subsequently hydrogenated to yield the saturated this compound. The high functional group tolerance of modern ruthenium catalysts makes this a feasible strategy. researchgate.net
Enzyme-catalyzed reactions also present a green and highly selective approach. Lipases, for example, are known to catalyze esterification and amidation reactions. nih.govmdpi.com A lipase could potentially be used to catalyze the intramolecular cyclization of a linear amino ester or amino acid precursor to form the 1,4-diazepanedione ring. The mild reaction conditions and high selectivity of enzymatic reactions could be advantageous, particularly for complex or sensitive substrates. nih.gov
| Catalytic Method | Precursor Type | Key Transformation | Potential Product |
| Ruthenium-Catalyzed RCM | Acyclic diene with amide functionalities | Intramolecular olefin metathesis | Unsaturated 1,4-diazepanedione precursor |
| Enzyme-Catalyzed Cyclization | Linear amino ester or amino acid | Intramolecular amidation | This compound |
Rearrangement-Based Synthetic Routes to 1,4-Diazepanedione Derivatives
Molecular rearrangements provide powerful methods for transforming one cyclic system into another, often with an increase in ring size. The Beckmann and Schmidt rearrangements are classical examples that can be applied to the synthesis of lactams, including 1,4-diazepane-2,5-diones.
The Beckmann rearrangement involves the acid-catalyzed transformation of an oxime into an amide. wikipedia.orgmasterorganicchemistry.com For the synthesis of a this compound, a potential precursor would be a cyclic diketone dioxime, such as cyclohexane-1,4-dione dioxime. Treatment of this dioxime with an acid catalyst would induce a rearrangement, leading to the expansion of the six-membered ring to a seven-membered bis-lactam. The Beckmann rearrangement of 1,2-cyclohexanedione dioxime has been studied, yielding a variety of products depending on the reaction conditions, which indicates the feasibility of such ring expansion strategies. oup.com
The Schmidt reaction involves the reaction of a ketone or a carboxylic acid with hydrazoic acid (HN₃) in the presence of a strong acid to yield an amide or an amine, respectively. libretexts.org A piperidine-2,6-dione could serve as a precursor for a Schmidt reaction. The reaction with hydrazoic acid would lead to the insertion of a nitrogen atom into the six-membered ring, resulting in the formation of a this compound.
Another rearrangement strategy is the ring expansion of β-lactams. While not directly leading to a this compound in one step, β-lactams are versatile building blocks that can undergo various ring expansion reactions to form larger heterocyclic systems. capes.gov.brresearchgate.net
| Rearrangement Reaction | Precursor | Key Transformation | Product |
| Beckmann Rearrangement | Cyclic diketone dioxime (e.g., cyclohexane-1,4-dione dioxime) | Acid-catalyzed rearrangement of oxime | This compound |
| Schmidt Reaction | Piperidine-2,6-dione | Reaction with hydrazoic acid | This compound |
| Ring Expansion | β-Lactam derivatives | Various (e.g., thermal, photochemical, acid/base-catalyzed) | Larger N-heterocycles (potential precursors) |
Synthesis of Annulated and Spiro-fused 1,4-Diazepanediones
The construction of annulated and spiro-fused this compound scaffolds has garnered significant attention in medicinal chemistry due to the unique three-dimensional architectures and potential for novel biological activities that these structures provide. Annulated derivatives, where a carbocyclic or heterocyclic ring is fused to the diazepanedione core, and spiro-fused systems, featuring a common atom between the diazepanedione and another ring system, offer rigid frameworks that can effectively present pharmacophoric elements in defined spatial orientations. A variety of synthetic strategies have been developed to access these complex molecules, often employing multicomponent reactions, catalytic annulations, and specialized cyclization techniques.
Annulated 1,4-Diazepanediones
The synthesis of annulated 1,4-diazepane-2,5-diones often involves the construction of the seven-membered ring onto a pre-existing cyclic precursor. One powerful method for achieving this is the Ugi-Deprotection-Cyclization (UDC) strategy, which has been successfully applied to the synthesis of 1,4-thienodiazepine-2,5-diones. mdpi.comresearchgate.net This approach utilizes a Gewald 2-aminothiophene as a key starting material in a convergent and versatile manner, leading to unprecedented cyclic peptidomimetic scaffolds with multiple points of diversity. mdpi.comresearchgate.net The UDC strategy has proven particularly useful for the synthesis of 1,4-benzodiazepine-2,5-diones and has been extended to create novel thieno-fused analogues. mdpi.com
A notable example is the synthesis of 3,4,6,7,8,9-hexahydro-3-(N-cyclopropylmethyl)-carboxamide-4-(4-chlorophenyl)-1H-benzothieno-[2,3-e]-1,4-diazepine-2,5-dione. The synthesis of these compounds involves a multi-step sequence, and the yields for the final products can vary. For instance, one derivative was isolated in a 16% yield over three steps. mdpi.com Another derivative, 7-phenyl-3,4-dihydro-3-(N-cyclopropylmethyl)-carboxamide-4-cyclopropylmethyl-1H-thieno[2,3-e]-1,4-diazepine-2,5-dione, was obtained in a 35% yield over two steps. mdpi.com
Solid-phase synthesis has also emerged as a valuable tool for the preparation of annulated 1,4-diazepane-2,5-diones. For instance, a solid-phase methodology has been developed for the parallel synthesis of 6,7-cycloalkane-fused 1,4-diazepane-2,5-diones. This method utilizes α- and alicyclic β-amino acid building blocks to construct the seven-membered heterocyclic core, with further skeletal decoration achieved using alcohols. A cyclization/release strategy allows for the isolation of the target cyclic α,β-dipeptides in good crude purities and moderate to good yields.
It is important to note that the formation of the 1,4-diazepine-2,5-dione ring can sometimes occur as an undesirable side reaction during solid-phase peptide synthesis, particularly with sequences containing aspartic acid β-benzyl ester. acs.org This transformation is believed to proceed from an aspartimide intermediate and is influenced by the nature of the adjacent amino acids. acs.org While a side reaction in peptide synthesis, this observation also presents a potential synthetic route to diazepine-containing peptide derivatives. acs.org
Table 1: Examples of Synthesized Annulated 1,4-Diazepane-2,5-diones
| Compound Name | Starting Materials | Key Reaction Type | Yield (%) | Reference |
|---|---|---|---|---|
| 3,4,6,7,8,9-Hexahydro-3-(N-cyclopropylmethyl)-carboxamide-4-(4-chlorophenyl)-1H-benzothieno-[2,3-e]-1,4-diazepine-2,5-dione | Gewald 2-aminothiophene derivative, amine, aldehyde, isocyanide | Ugi-Deprotection-Cyclization | 16 (over 3 steps) | mdpi.com |
| 7-Phenyl-3,4-dihydro-3-(N-cyclopropylmethyl)-carboxamide-4-cyclopropylmethyl-1H-thieno[2,3-e]-1,4-diazepine-2,5-dione | Ugi adduct | Deprotection and Cyclization | 35 (over 2 steps) | mdpi.com |
| 6,7-Cycloalkane-fused 1,4-diazepane-2,5-diones | α- and alicyclic β-amino acids on solid support | Solid-Phase Cyclization/Release | Moderate to Good |
Spiro-fused 1,4-Diazepanediones
The construction of spiro-fused 1,4-diazepanediones presents a unique synthetic challenge in creating a quaternary spirocyclic center. Catalytic annulation reactions have proven to be a particularly effective strategy for accessing these complex architectures.
A significant advancement in this area is the catalytic (6+1) annulation of diazooxindoles with hexahydropyrimidines, which provides an efficient route to pharmacologically relevant 1,4-diazepane-spirooxindole frameworks. researchgate.net This reaction can be catalyzed by either rhodium or copper complexes and proceeds in moderate to excellent yields. researchgate.net The resulting spirooxindole products can undergo further diverse synthetic transformations to generate more complex and drug-like molecules. researchgate.net
Multicomponent reactions are also well-suited for the synthesis of spiro-fused heterocyclic systems. For example, the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from isatin and an amino acid, with various dipolarophiles can lead to the formation of spiro[indoline-pyrrolidine] derivatives. iaea.org This strategy offers high regioselectivity and stereoselectivity, allowing for the assembly of complex spirocyclic structures in a single step. iaea.org While not directly yielding a diazepanedione, this methodology highlights the potential for multicomponent strategies in constructing spiro-fused nitrogen-containing heterocycles.
Another approach to spiro-fused systems involves intramolecular cyclization strategies. For instance, a Parham-type cyclization has been utilized to furnish a spirolactam core in the synthesis of 4',6'-dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(2'H)-one derivatives. nih.gov This highlights how intramolecular cyclization can be a key step in the formation of the spirocyclic junction.
Table 2: Examples of Synthetic Methodologies for Spiro-fused 1,4-Diazepanedione Analogues
| Spiro-fused System | Synthetic Strategy | Key Features | Catalyst/Reagents | Reference |
|---|---|---|---|---|
| 1,4-Diazepane-spirooxindole | (6+1) Annulation | Efficient construction of spirooxindole framework | Rhodium or Copper catalysts | researchgate.net |
| Spiro[indoline-pyrrolidine] | 1,3-Dipolar Cycloaddition | High regio- and stereoselectivity | Azomethine ylides from isatin and sarcosine | iaea.org |
| Spiro[piperidine-pyrazolo-pyridinone] | Parham-type Cyclization | Formation of spirolactam core | Organolithium reagent | nih.gov |
Structural Elucidation and Conformational Analysis of 1,4 Diazepane 2,5 Diones
X-ray Crystallography for Molecular Structure Determination
For instance, the crystal structure of benzodiazepin-2,4-dione, a derivative featuring a fused benzene (B151609) ring, reveals key geometric parameters of the seven-membered diazepine (B8756704) ring. scispace.com The non-planar nature of the heterocyclic ring is evident from the dihedral angles. scispace.com The bond lengths within the amide groups show the expected characteristics, with the N-C(O) bond being shorter than the N-C(sp³) bond, indicating partial double bond character.
Table 1: Selected Bond Lengths and Angles for a Benzodiazepin-2,4-dione Derivative scispace.com
| Parameter | Bond/Angle | Value |
| Bond Length | N(4)–C(3) | 1.417(6) Å |
| N(4)–C(5) | 1.339(7) Å | |
| C(1)–C(2) | 1.367(7) Å | |
| Dihedral Angle | N(4)–C(5)–C(6)–C(5a) | -67.3° |
| C(5)–N(4)–C(3)–C(3a) | 44.3° | |
| Torsion Angle | C(1)–C(2)–C(3)–C(3a) | 0.6(6)° |
Similarly, studies on other substituted 1,4-diazepane derivatives, such as 2,7-diphenyl-1,4-diazepan-5-one, provide further crystallographic data, including the crystal system, space group, and unit cell dimensions, which are crucial for a comprehensive understanding of the solid-state packing and intermolecular interactions.
Spectroscopic Characterization (NMR, FT-IR, Mass Spectrometry) of 1,4-Diazepanediones
Spectroscopic techniques are indispensable tools for the characterization of molecular structures, providing complementary information to X-ray crystallography. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to elucidate the structure of 1,4-diazepane-2,5-diones.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental for confirming the connectivity and chemical environment of atoms within the 1,4-diazepane-2,5-dione scaffold.
¹H NMR: The proton NMR spectrum typically exhibits signals for the methylene (B1212753) protons of the ethylenediamine (B42938) and malonyl fragments. The chemical shifts and coupling patterns of these protons are highly dependent on the ring's conformation and the nature of any substituents. The amide (N-H) protons usually appear as broad singlets or triplets, with their chemical shifts influenced by hydrogen bonding.
¹³C NMR: The carbon NMR spectrum is characterized by the presence of two carbonyl carbon signals (C=O) in the downfield region (typically around 165-175 ppm). The signals for the methylene carbons (CH₂) appear in the aliphatic region of the spectrum.
While specific data for the parent compound is scarce, the spectroscopic data for derivatives such as 1,4-thienodiazepine-2,5-diones can serve as a useful reference. For example, in a substituted thienodiazepine-2,5-dione, the carbonyl carbons resonate at approximately 163 ppm and 168 ppm. nih.gov
Table 2: Illustrative ¹H and ¹³C NMR Data for a Substituted 1,4-Thienodiazepine-2,5-dione nih.gov
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 1.05 | s | C(CH₃)₃ |
| 2.96-3.11 | m | CH₂ | |
| 3.92-4.05 | m | CH₂ | |
| 4.67 | s | CH | |
| 5.35 | br. s | NH | |
| ¹³C | 28.1 | C(CH₃)₃ | |
| 34.3 | CH₂ | ||
| 51.0 | CH₂ | ||
| 52.0 | C(CH₃)₃ | ||
| 68.4 | CH | ||
| 163.5 | C=O | ||
| 168.5 | C=O |
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is particularly useful for identifying the characteristic functional groups present in 1,4-diazepane-2,5-diones. The most prominent absorption bands are associated with the amide moieties.
Amide I Band: This strong absorption, typically appearing in the region of 1650-1680 cm⁻¹, is primarily due to the C=O stretching vibration. Its position can provide information about the presence of hydrogen bonding. nih.govresearchgate.net
Amide II Band: Found between 1510 and 1570 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations. nih.gov
N-H Stretching: A band in the region of 3200-3400 cm⁻¹ corresponds to the N-H stretching vibration. The broadness and position of this band are indicative of the extent of intermolecular hydrogen bonding.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity. Under electron ionization (EI), this compound is expected to exhibit a molecular ion peak (M⁺). Common fragmentation pathways for amides include α-cleavage to the carbonyl group and the McLafferty rearrangement. libretexts.org The fragmentation of the seven-membered ring would likely involve the loss of small neutral molecules such as CO, NH₃, or fragments of the ethylenediamine bridge. libretexts.orgyoutube.com
Investigation of Conformational Preferences and Flexibility of the Seven-Membered Ring
The seven-membered ring of this compound possesses significant conformational flexibility, a characteristic feature of medium-sized rings. This flexibility allows the ring to adopt several conformations to minimize steric and torsional strain. The most commonly discussed conformations for similar seven-membered rings are the chair, boat, and twist-boat forms.
NMR spectroscopy, X-ray crystallography, and molecular modeling studies have shown that N,N-disubstituted-1,4-diazepane derivatives, particularly those developed as orexin (B13118510) receptor antagonists, preferentially adopt a twist-boat conformation . nih.govresearchgate.net This preference is often driven by the desire to alleviate unfavorable steric interactions between substituents on the nitrogen atoms and the rest of the ring. The twist-boat conformation can also be stabilized by intramolecular interactions, such as π-stacking, when aromatic substituents are present. nih.gov
In contrast, other substituted 1,4-diazepan-5-one (B1224613) derivatives have been observed to adopt a chair conformation in the solid state. The specific conformation adopted is a delicate balance of several factors, including the nature and position of substituents, steric hindrance, and crystal packing forces.
The flexibility of the seven-membered ring is a crucial determinant of the biological activity of this compound derivatives. The ability to adopt a specific low-energy conformation that is complementary to the binding site of a biological target is often a prerequisite for potent activity. The interconversion between different conformations, such as the chair and twist-boat forms, typically has a relatively low energy barrier, allowing the molecule to adapt its shape to its environment. This dynamic nature is a key aspect of the chemistry of seven-membered rings and is of significant interest in the field of medicinal chemistry.
Reactivity and Mechanistic Investigations of 1,4 Diazepane 2,5 Diones
Ring Transformations and Molecular Rearrangements Involving 1,4-Diazepanediones
The seven-membered ring of 1,4-diazepane-2,5-dione and its derivatives is subject to various transformations, including its formation from other cyclic structures and its rearrangement into different heterocyclic systems. These reactions are often influenced by reaction conditions and the nature of substituents on the diazepane ring.
One notable transformation is the formation of the 1,4-diazepine-2,5-dione ring system from aspartimide peptides. nih.gov This occurs as a side reaction during the Fmoc-based solid-phase peptide synthesis (SPPS) of sequences containing aspartic acid β-benzyl ester. nih.gov The process involves the initial formation of an aspartimide, which then undergoes a ring transformation to yield the 1,4-diazepine-2,5-dione peptide derivative. nih.gov This transformation provides a potential synthetic route to diazepine (B8756704) peptide derivatives, although it is often considered an undesirable side reaction in standard peptide synthesis. nih.gov
Molecular rearrangements can also lead to the formation of related benzodiazepine-2,5-diones. For instance, 3-aminoquinoline-2,4-diones can undergo a molecular rearrangement under basic conditions to furnish 1,4-benzodiazepine-2,5-diones. researchgate.net This transformation proceeds under mild conditions using bases such as 1,1,3,3-tetramethylguanidine (B143053) (TMG) or benzyltrimethylammonium (B79724) hydroxide (B78521) (Triton B). researchgate.netnih.gov
Conversely, the 1,4-diazepanedione ring can undergo contraction. N-Boc activated 3-isopropyl-1,4-benzodiazepine-2,5-dione experiences a transannular rearrangement through ring contraction to yield a 3-aminoquinoline-2,4-dione. researchgate.net Similarly, a novel ring contraction has been observed when a 1-nitroso-1H-1,4-benzodiazepine-3,5(2H,4H)-dione rearranges to a 3H-quinazoline-4-one. semanticscholar.org
Ring-enlargement reactions have also been mechanistically studied. For example, 3-(methylamino)-1,3-diphenylquinoline-2,4(1H,3H)-dione can undergo a base-promoted ring-enlargement to yield a 1,4-benzodiazepine-2,5-dione derivative. nih.gov Computational studies suggest this reaction occurs readily at room temperature. nih.gov Another significant transformation involves the ring opening of azetidine-fused 1,4-diazepine derivatives by nucleophiles, leading to various functionalized 1,4-benzodiazepine (B1214927) compounds. mdpi.comnih.gov This strategy provides a facile route to 3-functionalized 1,4-benzodiazepines. mdpi.com
| Starting Material | Transformation Type | Product | Key Conditions/Reagents | Reference |
|---|---|---|---|---|
| Aspartimide peptide derivative | Ring Expansion/Transformation | 1,4-Diazepine-2,5-dione-peptide | Fmoc-based Solid-Phase Peptide Synthesis | nih.gov |
| 3-Aminoquinoline-2,4-dione | Molecular Rearrangement | 1,4-Benzodiazepine-2,5-dione | Base (TMG, NaOEt, Triton B) | researchgate.net |
| 3-(Methylamino)-1,3-diphenylquinoline-2,4(1H,3H)-dione | Ring Enlargement | Final benzodiazepine (B76468) product | Base (TMG or Triton B) | nih.gov |
| N-Boc-benzo[e] nih.govnih.govdiazepine-2,5-dione | Ring Contraction | Quinoline-2,4-dione | Base-induced deprotonation | researchgate.net |
| Azetidine-fused 1,4-diazepine | Ring Opening | 3-Functionalized 1,4-benzodiazepine | Nucleophiles (e.g., NaN3, KCN, PhSNa) | mdpi.com |
Factors Influencing Reaction Rates and Product Selectivity
The rates and outcomes of reactions involving 1,4-diazepanediones are governed by several key factors, including the structure of the reactants, the choice of reagents, and the reaction conditions. libretexts.orglibretexts.org
In the formation of 1,4-diazepine-2,5-dione rings during peptide synthesis, the nature of the amino acid residues adjacent to the aspartic acid is critical. nih.gov The rate of this ring transformation is primarily dependent on the tendency for aspartimide formation, which is influenced by the amino acid following the aspartic acid β-benzyl ester. nih.gov Furthermore, the bulkiness of the side chain of the amino acid preceding the aspartic acid also plays an important role in determining the reaction pathway and product distribution. nih.gov
The choice of base is a significant factor in base-promoted rearrangements. In the ring-enlargement of a quinoline-2,4-dione to a benzodiazepine-2,5-dione, computational results show that the reaction releases more energy with Triton B as the base compared to TMG, indicating a more favorable reaction. nih.gov The nature of the base can also determine the stereochemical outcome in certain reactions, allowing for the enantiodivergent synthesis of either enantiomer of a product from the same starting material. researchgate.net
Solvent properties, such as polarity and viscosity, can dramatically affect reaction rates and selectivity. libretexts.orgmdpi.com For instance, a reaction between sodium acetate (B1210297) and methyl iodide to form methyl acetate proceeds 10 million times faster in dimethylformamide (DMF) than in methanol (B129727). libretexts.org This is attributed to methanol's ability to form hydrogen bonds with the acetate ions, which reduces their nucleophilic reactivity. libretexts.org While specific studies on this compound are not detailed, these general principles of solvent effects are broadly applicable. libretexts.org
Temperature is another universal factor that influences reaction rates. libretexts.orglibretexts.org An increase in temperature almost always leads to an increase in the reaction rate by providing molecules with greater kinetic energy. libretexts.org In systems where multiple reaction pathways are possible, temperature can also dictate product selectivity. libretexts.org
| Factor | Influence | Example Context | Reference |
|---|---|---|---|
| Amino Acid Side Chain | Influences rate of ring transformation and product formation. | Formation of 1,4-diazepine-2,5-dione from aspartimide peptides during SPPS. | nih.gov |
| Nature of Base | Affects reaction energetics and can control stereoselectivity. | Ring enlargement of quinoline-2,4-diones; Triton B is more effective than TMG. | researchgate.netnih.gov |
| Solvent | Affects reactant solubility, stability of transition states, and nucleophilicity. | General principle; e.g., DMF vs. methanol for SN2 reactions. | libretexts.orgmdpi.com |
| Temperature | Increases reaction rates and can alter product selectivity. | General principle applicable to most chemical reactions. | libretexts.orglibretexts.org |
Analysis of Side Reactions and Undesirable Byproducts in 1,4-Diazepanedione Synthesis
The synthesis of peptides and related heterocyclic structures is often accompanied by the formation of unwanted side products. In the context of 1,4-diazepanediones, the formation of the diazepinedione ring itself can be a significant and undesirable side reaction. nih.gov
During the solid-phase synthesis of peptides containing an H-Xaa-Asp(OBzl)-Yaa-Gly-NH₂ sequence, several side reactions occur. nih.gov Alongside the desired peptide, byproducts such as aspartimide peptides and piperidide derivatives are formed. nih.gov The aspartimide intermediate is particularly important as it can subsequently rearrange to form a 1,4-diazepine-2,5-dione-peptide derivative. nih.gov The propensity for this side reaction is heavily influenced by the amino acid sequence around the aspartic acid residue. nih.gov While this pathway can be exploited for the targeted synthesis of diazepine derivatives, it is a major complication when the linear peptide is the intended product. nih.gov
The stability of the seven-membered diazepane ring is also a factor. Studies on the solid-phase and solution synthesis of nih.govnih.govdiazepane-2,5-dione systems derived from α- and β-amino acids have noted their high chemical stability after synthesis. researchgate.net However, the cyclization step itself, whether performed on a solid support or in solution, must be carefully controlled to minimize oligomerization and other side reactions. The use of high dilution conditions (e.g., 3 mM in DMF) for solution-phase cyclization is a common strategy to favor intramolecular cyclization over intermolecular reactions. researchgate.net
Nucleophilic Reactivity Profiles of 1,4-Diazepanedione Precursors and Derivatives
The reactivity of precursors and derivatives of 1,4-diazepanediones towards nucleophiles is fundamental to their synthesis and functionalization. The electrophilic nature of carbonyl groups and other reactive sites within these molecules dictates their interaction with various nucleophiles.
A key precursor, thiaisatoic anhydride (B1165640), demonstrates versatile reactivity with α-amino acid nucleophiles depending on the reaction conditions. thieme-connect.com In basic conditions, thiaisatoic anhydride and its N-alkylated derivatives react in opposite ways, providing evidence of an isocyanate equilibrium. thieme-connect.com This differential reactivity can be strategically employed. For example, Wang resin-bound thiaisatoic anhydride can be coupled with N-alkylated α-amino acids, followed by cyclocondensation to efficiently produce thieno[3,2-e] nih.govnih.govdiazepine-2,5-diones. thieme-connect.com
Derivatives of 1,4-diazepanediones also exhibit important nucleophilic reactivity. The ring-opening of azetidine-fused 1,4-diazepine systems is a powerful method for introducing functional groups at the 3-position. mdpi.comnih.gov Trifluoromethanesulfonyl salts of these fused systems react with a range of nucleophiles, including sodium azide (B81097) (NaN₃), potassium cyanide (KCN), and sodium thiophenoxide (PhSNa). mdpi.com Studies show that NaN₃ is a particularly potent nucleophile in this context, leading to rapid and high-yielding reactions. mdpi.com The nature of the substituent on the benzene (B151609) ring of these benzodiazepine derivatives was found to have little effect on the outcome of the ring-opening reaction. mdpi.com This highlights the robustness of the method for creating diverse functionalized 1,4-benzodiazepine derivatives. mdpi.comnih.gov
| Substrate | Nucleophile | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Thiaisatoic anhydride | α-Amino acids | Ring opening / Coupling | Precursor to thieno nih.govnih.govdiazepine-2,5-diones | thieme-connect.com |
| Azetidine-fused 1,4-diazepine triflate salt | Sodium azide (NaN3) | Ring opening | 3-(2-Azidoethyl)-1,4-benzodiazepine derivative | mdpi.comnih.gov |
| Azetidine-fused 1,4-diazepine triflate salt | Potassium cyanide (KCN) | Ring opening | 3-(2-Cyanoethyl)-1,4-benzodiazepine derivative | mdpi.com |
| Azetidine-fused 1,4-diazepine triflate salt | Sodium thiophenoxide (PhSNa) | Ring opening | 3-(2-(Phenylthio)ethyl)-1,4-benzodiazepine derivative | mdpi.com |
Advanced Synthetic Strategies and Chemical Library Generation
Combinatorial Synthesis and Parallel Preparation of 1,4-Diazepanedione Libraries
Combinatorial chemistry and parallel synthesis are powerful tools for the rapid generation of large numbers of compounds. These strategies have been successfully applied to the synthesis of 1,4-diazepane-2,5-dione libraries, often employing solid-phase techniques to streamline the process.
A notable example is the solid-phase synthesis of a 26-membered model library of 6,7-cycloalkane-fused 1,4-diazepane-2,5-diones. researchgate.net This methodology utilizes α- and alicyclic β-amino acid building blocks to construct the core seven-membered ring. The use of a solid support facilitates the purification process, as excess reagents and byproducts can be easily washed away after each synthetic step. A "cyclization/release" strategy is often employed, where the final cyclization step simultaneously cleaves the molecule from the solid support, yielding the target compounds in good purity and moderate to good yields. researchgate.net
The general approach for the parallel preparation of such libraries involves the following key steps:
Attachment of a protected amino acid to a solid support.
Deprotection of the amino group.
Coupling with a second protected amino acid.
Deprotection of the second amino group.
Cyclization to form the this compound ring and cleavage from the solid support.
This parallel approach allows for the simultaneous synthesis of multiple distinct compounds in a spatially addressed manner, for instance, in the wells of a microtiter plate.
| α-Amino Acid Precursor (R¹ group) | β-Amino Acid Precursor (R² group) | Resulting Substituent Pattern |
|---|---|---|
| Alanine (Methyl) | β-Alanine (H) | R¹ = Methyl, R² = H |
| Valine (Isopropyl) | β-Homophenylalanine (Benzyl) | R¹ = Isopropyl, R² = Benzyl (B1604629) |
| Phenylalanine (Benzyl) | β-Leucine (Isobutyl) | R¹ = Benzyl, R² = Isobutyl |
| Leucine (Isobutyl) | β-Alanine (H) | R¹ = Isobutyl, R² = H |
| Glycine (H) | β-Homophenylalanine (Benzyl) | R¹ = H, R² = Benzyl |
Solution-Phase Library Synthesis Techniques for 1,4-Diazepanediones
While solid-phase synthesis offers advantages in terms of purification, solution-phase synthesis provides a complementary approach for the generation of this compound libraries. Solution-phase techniques can be more amenable to large-scale synthesis and may avoid some of the challenges associated with solid-phase chemistry, such as reagent accessibility and on-resin reaction monitoring.
High-throughput solution-phase synthesis often relies on the use of polymer supports to facilitate purification, a technique sometimes referred to as liquid-phase combinatorial synthesis. nih.govresearchgate.net In this approach, a soluble polymer, such as polyethylene (B3416737) glycol (PEG), is used as the support. The growing molecule is attached to the polymer, and after each reaction step, the polymer-bound product can be precipitated out of solution, washed to remove excess reagents and byproducts, and then redissolved for the next step. nih.gov
Multicomponent reactions (MCRs) are particularly well-suited for solution-phase library synthesis. The Ugi four-component condensation, for example, can be employed to rapidly assemble a diverse range of linear precursors, which can then be cyclized to form the this compound ring. researchgate.net This approach allows for the introduction of multiple points of diversity in a single step, leading to a highly efficient library generation process.
| Step | Description | Key Reagents |
|---|---|---|
| 1 | Ugi Four-Component Reaction | Amino acid, aldehyde, isocyanide, carboxylic acid |
| 2 | Deprotection | Acid or base to remove protecting groups |
| 3 | Intramolecular Cyclization | Coupling agent to form the amide bond |
| 4 | Purification | Liquid-liquid extraction or chromatography |
Molecular Diversity and Structural Variation Through Synthetic Approaches
The primary goal of generating chemical libraries of 1,4-diazepane-2,5-diones is to explore a wide range of chemical space and to probe the effects of different structural features. The synthetic strategies employed are therefore designed to allow for the introduction of a high degree of molecular diversity.
Structural variation in the this compound scaffold can be achieved by varying the substituents at several positions, primarily at the C3, C6, N1, and N4 positions of the ring. The use of a diverse set of commercially available or readily synthesized building blocks is key to achieving this.
Varying the Amino Acid Precursors : The most common approach to introduce diversity is through the use of different α- and β-amino acids as the starting materials. researchgate.netrsc.org The side chains of these amino acids become the substituents on the diazepanedione ring, allowing for a wide range of functionalities to be incorporated, including aliphatic, aromatic, and functionalized groups. rsc.org
N-Alkylation : Further diversity can be introduced by alkylating the nitrogen atoms of the diazepanedione ring. This can be achieved after the formation of the core ring structure, using a variety of alkylating agents. This allows for the introduction of additional substituents and the modification of the electronic and steric properties of the molecule.
Multicomponent Reactions : As mentioned earlier, multicomponent reactions are an excellent tool for generating molecular diversity. researchgate.net In the context of this compound synthesis, the choice of each of the four components in an Ugi reaction can be varied, leading to a combinatorial explosion in the number of possible products from a relatively small set of starting materials.
The strategic combination of these approaches allows for the creation of large and diverse libraries of 1,4-diazepane-2,5-diones, which are essential for the discovery of new bioactive compounds.
| Point of Diversity | Synthetic Strategy | Examples of Building Blocks |
|---|---|---|
| C3-substituent | Choice of α-amino acid | Natural and unnatural amino acids |
| C6-substituent | Choice of β-amino acid | β-alanine, β-homophenylalanine, etc. |
| N1- and N4-substituents | N-alkylation | Alkyl halides, benzyl halides, etc. |
| Multiple positions | Multicomponent reactions | Diverse aldehydes, isocyanides, and carboxylic acids |
Computational and Theoretical Studies on 1,4 Diazepane 2,5 Diones
Density Functional Theory (DFT) Calculations for Conformational Analysis and Reaction Mechanisms
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, enabling the prediction of geometries, energies, and reaction pathways.
Conformational Analysis: The seven-membered ring of the 1,4-diazepane-2,5-dione scaffold is not planar and can adopt several low-energy conformations. DFT calculations are employed to determine the relative stabilities of these conformers and the energy barriers for interconversion between them. For similar seven-membered heterocyclic rings, common conformations investigated include chair, boat, and twist-boat forms. By optimizing the geometry of each possible conformer and calculating its single-point energy, a potential energy surface can be mapped. This analysis reveals the most stable, lowest-energy conformation that the molecule is likely to adopt, which is critical for understanding its chemical behavior and biological interactions.
Table 1: Common Conformations of Seven-Membered Rings Investigated by DFT
| Conformation | Description |
|---|---|
| Chair | A puckered conformation resembling the chair form of cyclohexane. |
| Boat | A less stable, more flexible conformation with higher energy than the chair. |
| Twist-Chair | A twisted version of the chair conformation, often a local energy minimum. |
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for understanding how a molecule like this compound or its derivatives might interact with a biological target.
The process involves placing the ligand in the binding site of the receptor and sampling different conformations and orientations to find the one with the most favorable binding energy. Docking studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.
For example, derivatives of the 1,4-diazepane scaffold have been studied as ligands for sigma receptors (σR). nih.gov Computational docking of a benzofuran-substituted diazepane derivative into the σ1R active site revealed specific interactions, including hydrogen bonding with the amino acid residue Thr181 and hydrophobic interactions with Trp164, Phe133, and Tyr206. nih.gov Similarly, in the context of developing anti-tubercular agents, molecular docking of 1,4-benzodiazepine-2,5-diones into the enoyl acyl carrier protein has been performed to elucidate their mechanism of action. rsc.org These studies provide a rational basis for the observed biological activity and guide the modification of the scaffold to improve binding affinity and selectivity.
Table 2: Examples of Molecular Docking Studies on Diazepanedione Scaffolds
| Ligand Scaffold | Receptor Target | Key Interacting Residues | Reference |
|---|---|---|---|
| Benzofuran-substituted 1,4-diazepane | Sigma-1 Receptor (σ1R) | Thr181, Trp164, Phe133, Tyr206 | nih.gov |
Modeling of Supramolecular Interactions and Self-Assembly Processes
The this compound structure contains two amide units, which are capable of acting as both hydrogen bond donors (N-H) and acceptors (C=O). This feature gives the molecule a strong propensity for self-assembly through intermolecular hydrogen bonding, a process that can be modeled using computational methods.
The self-assembly of cyclic dipeptides and diketopiperazines, which are close structural analogs of this compound, has been extensively studied. nih.govnih.gov These molecules are known to form well-ordered supramolecular structures such as nanotubes, gels, and layered materials. nih.govnih.govmdpi.com The primary driving force for this assembly is the formation of a network of hydrogen bonds between the amide groups of adjacent molecules.
Computational modeling, particularly molecular dynamics (MD) simulations, can simulate the process of self-assembly. By placing multiple this compound molecules in a simulated environment (e.g., in water or a vacuum), their spontaneous aggregation into larger, ordered structures can be observed over time. These simulations provide detailed information on the dynamics of the assembly process and the stability of the resulting supramolecular architectures. rsc.orgfrontiersin.org Such models are crucial for designing novel biomaterials based on the self-assembling properties of the this compound scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling for 1,4-Diazepanediones
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates numerical descriptors of the molecules (e.g., electronic, steric, and hydrophobic properties) to their activity (e.g., inhibitory concentration).
For a series of this compound derivatives, a QSAR study would involve:
Data Set Preparation: Compiling a set of derivatives with experimentally measured biological activities. This set is typically divided into a training set (to build the model) and a test set (to validate it).
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the series.
Model Building: Using statistical methods, such as partial least squares (PLS), to build a mathematical model that correlates the descriptors with the observed activity.
Model Validation: Assessing the statistical quality and predictive power of the model using parameters like the cross-validated correlation coefficient (q²) and the correlation coefficient for the test set (r²). nih.gov
While specific QSAR studies focused solely on this compound are not widely documented, this methodology is a standard and powerful tool in medicinal chemistry. nih.gov It is used to predict the activity of new, unsynthesized derivatives, prioritize compounds for synthesis, and provide insights into the structural features that are most important for the desired biological effect.
Table 3: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
|---|---|---|
| q² (or R²cv) | Cross-validated correlation coefficient; a measure of the internal predictive ability of the model. | > 0.5 |
| r² | Non-cross-validated correlation coefficient; a measure of the model's fit to the training data. | > 0.6 |
| pred_r² | Correlation coefficient for the external test set; a measure of the model's ability to predict the activity of new compounds. | > 0.5 |
| RMSE | Root Mean Square Error; measures the deviation between predicted and actual values. | As low as possible |
Applications of 1,4 Diazepane 2,5 Diones in Peptidomimetic Design and Biological Research
1,4-Diazepanediones as Conformationally Constrained Peptidomimetics
Peptidomimetics are compounds designed to replicate the biological activity of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. A key strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule in its bioactive conformation, thereby increasing its affinity and selectivity for a specific biological target.
The 1,4-diazepane-2,5-dione ring system serves as an effective dipeptide surrogate. Its cyclic nature restricts the rotational freedom of the backbone, forcing the side chains of the amino acid precursors into more defined spatial orientations. This conformational rigidity can mimic the secondary structures of peptides, such as β-turns, which are crucial for many protein-protein interactions. nih.gov The formation of 1,4-diazepine-2,5-dione derivatives has been observed as a side reaction during the solid-phase synthesis of peptides containing specific amino acid sequences, highlighting the intrinsic relationship between this heterocyclic system and peptide structures. nih.gov This inherent tendency to form a stable, constrained ring has been leveraged by medicinal chemists to design peptidomimetics with predictable three-dimensional structures.
Utilization of 1,4-Diazepanedione Scaffolds in Molecular Design
The this compound core is considered a "privileged scaffold" in drug discovery. This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets with high affinity. The diazepine (B8756704) structure provides a versatile template where various functional groups can be introduced at different positions, allowing for the creation of diverse chemical libraries for screening against a wide range of therapeutic targets. nih.govrsc.org
The synthesis of these scaffolds can be achieved through various synthetic routes, often starting from amino acids or β-amino acids. This allows for the incorporation of a wide variety of side chains, providing a high degree of chemical diversity. The ability to generate libraries of this compound derivatives with different stereochemistry and substituent patterns makes this scaffold a valuable tool in the hit-to-lead optimization phase of drug development. The framework's favorable physicochemical properties, including a balance of rigidity and flexibility, contribute to its potential for developing cell-permeable and pharmacokinetically sound drug candidates. nih.gov
Research into Specific Biological Targets and Associated Mechanisms of Action
The versatility of the this compound scaffold has led to its exploration as a modulator of several important biological targets.
Lymphocyte Function-Associated Antigen-1 (LFA-1) Inhibitors
Lymphocyte function-associated antigen-1 (LFA-1) is an integrin receptor expressed on the surface of leukocytes that plays a critical role in cell adhesion and migration, and is therefore a key target for anti-inflammatory therapies. Researchers have identified 1,4-diazepane-2,5-diones as a novel class of potent LFA-1 inhibitors. nih.govresearchgate.net
In one study, a series of this compound derivatives were synthesized and evaluated for their ability to inhibit the LFA-1/ICAM-1 interaction. The synthesis, structure, and biological evaluation of these compounds revealed that specific substitutions on the diazepane ring were crucial for their inhibitory activity. nih.gov A related class of compounds, 1,4-diazepane-2-ones, has also been investigated as LFA-1 antagonists, with initial library screening and subsequent optimization leading to high-affinity antagonists of the LFA-1/ICAM-1 interaction. doi.org For example, compounds with quinoline (B57606) moieties showed a significant improvement in potency, suggesting specific hydrogen-bond interactions within the binding pocket of LFA-1. doi.org
Below is a table summarizing the inhibitory activity of selected 1,4-diazepane-2-one LFA-1 inhibitors:
| Compound | R Group | IC₅₀ (nM) |
| 18a | 4-pyridyl | >2000 |
| 18c | Phenyl | >2000 |
| 18d | 6-quinolyl | 110 |
| 18e | 3-quinolyl | 70 |
Data sourced from Bioorganic & Medicinal Chemistry Letters. doi.org
HDM2 Antagonists
The interaction between the p53 tumor suppressor protein and its negative regulator, HDM2, is a critical target in cancer therapy. Inhibition of this interaction can lead to the reactivation of p53 and subsequent tumor cell apoptosis. While the 1,4-benzodiazepine-2,5-dione scaffold has been extensively studied as a template for HDM2 antagonists, research on the non-benzofused this compound for this target is less prevalent in the literature. nih.govnih.govnih.gov
Studies on 1,4-benzodiazepine-2,5-diones have shown that this scaffold can act as an α-helix mimetic, effectively disrupting the p53-HDM2 interaction. nih.gov The development of an enantioselective synthesis has allowed for the identification of the more active stereoisomer. nih.gov These compounds have demonstrated activity in both in vitro peptide displacement assays and cell-based assays, leading to the induction of p53-regulated genes. nih.gov While this research focuses on the benzofused analog, it provides a strong rationale for the potential of the core this compound scaffold in this therapeutic area.
Melanocortin Receptor Agonists (e.g., MC4R)
The melanocortin receptors, particularly the melanocortin-4 receptor (MC4R), are involved in regulating energy homeostasis and appetite, making them attractive targets for the treatment of obesity. Research has demonstrated that derivatives of the diazepine scaffold can act as potent melanocortin receptor agonists.
Specifically, compounds based on a 1,4-dihydro- nih.govnih.govdiazepine-5,7-dione core, a closely related unsaturated analog of this compound, have shown activity at both the MC1 and MC4 receptors. nih.gov In vivo studies with these compounds demonstrated a reduction in food intake, an effect that was reversible by a known MC4R antagonist, confirming the mechanism of action. nih.gov The broader class of 1,4-benzodiazepine-2,5-diones has also been successfully employed to develop melanocortin receptor agonists with nanomolar potencies. researchgate.net These findings suggest that the fundamental diazepine-dione scaffold is well-suited for mimicking the endogenous peptide ligands of these G protein-coupled receptors.
Rho Kinase (ROCK) Inhibitors
Rho kinase (ROCK) is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton and is implicated in various cellular processes such as cell adhesion, motility, and contraction. Inhibition of ROCK has therapeutic potential in cardiovascular diseases, glaucoma, and cancer.
Currently, there is limited direct evidence in the scientific literature linking the this compound scaffold specifically to the inhibition of Rho kinase. The known small molecule inhibitors of ROCK, such as fasudil, Y-27632, and H-1152P, belong to different chemical classes, primarily isoquinoline (B145761) and pyridine (B92270) derivatives. rndsystems.comsigmaaldrich.comresearchgate.net However, given the versatility of the this compound scaffold as a privileged structure, its potential for yielding ROCK inhibitors cannot be entirely dismissed and may represent an underexplored area of research.
Protein Synthesis Inhibition Mechanisms
Recent investigations have identified derivatives of the 1,4-benzodiazepine-2,5-dione (BZD) scaffold as a novel class of potential protein synthesis inhibitors with significant anticancer activity. acs.orgnih.gov In a comprehensive screening of a small-molecule library against 60 human tumor cell lines, a hit compound, designated 11a, which features the 1,4-benzodiazepine-2,5-dione core, was identified with a potent average 50% growth inhibitory concentration (GI50) of 0.24 μM. nih.gov
Subsequent research focusing on the structure-activity relationship led to the development of derivative 52b, which demonstrated highly potent and broad-spectrum antitumor effects. acs.org Mechanistic studies, including polysome profile analysis, revealed that compound 52b actively inhibits protein synthesis within cancer cells. nih.gov This inhibition of protein synthesis is a key mechanism contributing to its observed anticancer effects, which also include the induction of cell cycle arrest and apoptosis. acs.orgnih.gov This discovery represents the first report of a synthetic compound based on the 1,4-benzodiazepine-2,5-dione skeleton that functions as a protein synthesis inhibitor to effectively suppress tumor growth. nih.gov
Table 1: Growth Inhibitory Activity of Selected 1,4-Benzodiazepine-2,5-dione Derivatives
| Compound | Description | Average GI50 (μM) | Mechanism of Action |
|---|---|---|---|
| 11a | Initial Hit Compound | 0.24 | Protein Synthesis Inhibition |
| 52b | Optimized Derivative | Highly Potent (specific value not stated in source) | Protein Synthesis Inhibition, Apoptosis Induction, Cell Cycle Arrest |
Apoptosis Inhibitors and Anti-Proliferative Activity Research
The this compound scaffold is a key feature in several classes of compounds investigated for their anti-proliferative and apoptosis-modulating activities. Research has explored two distinct mechanistic pathways: the inhibition of protein-protein interactions critical for cell survival and the direct inhibition of apoptosis.
One major area of research has focused on disrupting the interaction between the p53 tumor suppressor protein and its negative regulator, Hdm2. nih.gov The 1,4-benzodiazepine-2,5-dione structure has been successfully used as a template to design antagonists that bind to Hdm2, preventing it from targeting p53 for degradation. nih.gov This inhibition restores the normal function of p53, leading to the induction of cell growth arrest and apoptosis. nih.gov Through structural modifications of the benzodiazepine (B76468) scaffold, researchers have developed compounds with improved potency and better cell-based activity in promoting apoptosis. nih.gov
In a different approach, derivatives of perhydro-1,4-diazepine-2,5-dione have been synthesized and evaluated as direct apoptosis inhibitors. researchgate.netsigmaaldrich.com Studies on both racemic mixtures and enantiomerically pure versions of these peptidomimetics have demonstrated potent anti-apoptotic activity in vitro and in cellular extracts. researchgate.net This line of research highlights the versatility of the diazepanedione core in creating molecules that can either promote or inhibit programmed cell death, depending on the specific structural modifications and the biological target. researchgate.net
Table 2: Anti-Proliferative and Apoptosis-Modulating this compound Derivatives
| Scaffold Type | Target/Mechanism | Biological Outcome |
|---|---|---|
| 1,4-Benzodiazepine-2,5-dione | Hdm2 Antagonist (p53-Hdm2 interaction inhibitor) | Induction of Apoptosis and Cell Growth Arrest |
| Perhydro-1,4-diazepine-2,5-dione | Direct Apoptosis Inhibition (mechanism not fully specified) | Inhibition of Apoptosis |
Anti-Mycobacterial Tuberculosis Agents
The 1,4-benzodiazepine-2,5-dione framework has been identified as a promising starting point for the development of new therapeutic agents against Mycobacterium tuberculosis. rsc.org A series of these compounds, featuring diverse substituents at the C-3 position derived from various amino acids, have been synthesized and screened for their anti-mycobacterial activity. rsc.org
The research revealed that the cyclic 1,4-benzodiazepine-2,5-dione structure is crucial for biological activity, as these compounds showed significantly more potent inhibition compared to their open-chain precursors. rsc.org Among the synthesized series, two compounds, 4f and 4h, emerged as the most effective agents against Mycobacterium tuberculosis. rsc.org Docking studies performed on the enoyl acyl carrier protein reductase (InhA), a key enzyme in mycobacterial cell wall synthesis, suggest that these compounds may exert their effect by inhibiting this critical target. rsc.org This finding positions the 1,4-benzodiazepine-2,5-dione scaffold as a valuable template for designing novel lead candidates in the fight against multi-drug resistant tuberculosis. rsc.org
Table 3: Anti-Mycobacterial Activity of Lead 1,4-Benzodiazepine-2,5-dione Compounds
| Compound | Minimum Inhibitory Concentration (MIC) (μg/mL) | Proposed Target |
|---|---|---|
| 4h | 1.55 | Enoyl Acyl Carrier Protein Reductase (InhA) |
| 4f | 2.87 | Enoyl Acyl Carrier Protein Reductase (InhA) |
Bacterial Quorum Sensing Inhibition Studies
Derivatives of benzo nih.govCurrent time information in Sydney, AU.diazepine-2,5-dione have been shown to be potent inhibitors of bacterial quorum sensing (QS). researchgate.net Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, regulating virulence factors and biofilm formation. researchgate.netpsu.edu By interfering with this system, QS inhibitors represent a promising anti-infective strategy that does not rely on traditional bactericidal or bacteriostatic mechanisms. psu.edu
Research into homophenylalanine-derived benzo nih.govCurrent time information in Sydney, AU.diazepine-2,5-diones has demonstrated their ability to effectively interfere with bacterial quorum sensing. researchgate.net Through activity-based structural optimization, highly active QS inhibitors based on this scaffold have been developed. researchgate.net This approach offers a potential alternative for managing bacterial infections by disarming pathogens rather than killing them, which may reduce the selective pressure for developing resistance.
Enzyme Inhibition Research (e.g., Acetylcholinesterase)
The 1,4-benzodiazepine-2,5-dione structure has served as a template for the design of potent enzyme inhibitors, most notably targeting acetylcholinesterase (AChE). nih.gov Inhibition of AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a key therapeutic strategy for conditions such as Alzheimer's disease.
A synthesized series of novel 1,4-benzodiazepine-2,5-dione derivatives demonstrated potent and reversible anticholinesterase activity in vitro. nih.gov Within this series, specific compounds—namely 5a, 5b, 5c, and 5g—were identified as the most active inhibitors. nih.gov Further studies indicated that the mechanism of inhibition by related benzodiazepine structures is noncompetitive in nature. nih.gov These findings underscore the potential of the 1,4-benzodiazepine-2,5-dione scaffold in developing new cholinesterase inhibitors for neurodegenerative disorders. nih.gov
Investigations into GABAA Receptor Modulation
The 1,4-diazepine ring system is the core structure of classical benzodiazepines, which are well-known positive allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor. nih.govnih.gov The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. nih.gov
Compounds containing the 1,4-diazepine scaffold bind to a specific allosteric site on the GABAA receptor, located at the interface between the α and γ subunits. nih.gov This binding does not activate the receptor directly but enhances the effect of the endogenous ligand, GABA. nih.gov Specifically, it increases the affinity of GABA for its own binding site, which leads to a more frequent opening of the receptor's associated chloride ion channel. chemisgroup.us The resulting influx of chloride ions hyperpolarizes the neuron, producing an inhibitory effect and leading to the anxiolytic, sedative, and anticonvulsant properties associated with these compounds. nih.govchemisgroup.us Computational modeling and structure-activity studies have provided detailed insights into how the 1,4-diazepine structure docks within this binding pocket to elicit its modulatory effects. nih.gov
Structure-Activity Relationship (SAR) Investigations for Optimized Biological Activity
For Anti-Proliferative and Apoptosis-Inducing Activity: In the development of Hdm2 antagonists, SAR studies on the 1,4-benzodiazepine-2,5-dione scaffold led to compounds with enhanced potency and solubility. nih.gov Similarly, a systematic SAR investigation was key in transforming an initial hit compound (11a) into a highly potent antitumor agent (52b) that functions as a protein synthesis inhibitor. nih.gov
For Anti-Mycobacterial Activity: Research on anti-tuberculosis agents has shown that the integrity of the seven-membered diazepine ring is essential for activity. rsc.org The potency of these compounds is significantly influenced by the nature of the substituent at the C-3 position. Derivatives incorporating specific amino acid side chains, such as those in compounds 4f and 4h, were found to exhibit the highest potency, highlighting the importance of this position for target interaction, presumably with the enoyl acyl carrier protein reductase. rsc.org
For Enzyme Inhibition: In the context of acetylcholinesterase inhibition, specific substitutions on the 1,4-benzodiazepine-2,5-dione core are critical for high activity. The identification of compounds 5a, 5b, 5c, and 5g as the most potent in their series indicates that the particular arrangement of functional groups in these molecules optimizes their interaction with the enzyme's active or allosteric sites. nih.gov
For GABAA Receptor Modulation: The SAR for benzodiazepine binding to the GABAA receptor is well-established. Key structural features include:
An electronegative substituent (e.g., a halogen) at the C-7 position of the fused benzene (B151609) ring is generally required for high affinity. chemisgroup.us
A phenyl group at the C-5 position contributes significantly to the binding affinity. chemisgroup.us
Modifications to the diazepine ring itself, such as the fusion of a triazole ring (e.g., in triazolobenzodiazepines), can lead to increased potency. chemisgroup.us
These SAR insights are fundamental for the rational design of new this compound-based molecules with tailored and optimized biological activities for a range of therapeutic applications.
Role of 1,4-Diazepane-2,5-diones in Supramolecular Chemistry and Molecular Preorganization
While the primary focus of research on this compound and its derivatives has been in medicinal chemistry, its inherent structural features suggest a potential, albeit less explored, role in supramolecular chemistry and molecular preorganization. The rigid seven-membered ring, combined with the presence of two amide functionalities, provides a defined spatial arrangement of hydrogen bond donors (N-H) and acceptors (C=O).
These characteristics are fundamental for designing molecules capable of self-assembly or molecular recognition. The fixed orientation of the amide groups can preorganize the molecule for specific binding events with complementary surfaces of other molecules, including biological macromolecules or other synthetic hosts or guests. This preorganization can reduce the entropic penalty of binding, potentially leading to stronger and more specific interactions. However, literature specifically detailing the application of the simple this compound core in developing complex supramolecular assemblies or in host-guest chemistry is not extensively documented. The majority of research has leveraged this preorganization for biological applications, where the scaffold orients substituents to interact with a biological target, rather than for creating larger, non-covalent structures.
Development of Novel Molecular Scaffolds and Chemical Probes
The this compound ring system and its analogues, particularly 1,4-benzodiazepine-2,5-diones, are considered "privileged structures" in medicinal chemistry. This designation stems from their ability to serve as versatile molecular scaffolds for the development of ligands targeting a wide array of biological receptors and enzymes. researchgate.netnih.gov The diazepine frame is a valuable starting point for creating new lead compounds in drug discovery. rsc.orgresearchgate.net
The utility of this core as a scaffold lies in its conformationally constrained, yet adaptable, seven-membered ring. This structure provides a three-dimensional framework upon which various functional groups can be strategically placed. researchgate.net This allows chemists to design and synthesize libraries of diverse compounds and investigate their structure-activity relationships (SAR) against specific biological targets. researchgate.netnih.gov
Research has demonstrated the successful application of this scaffold in developing molecules with significant biological activities. For instance, the 1,4-benzodiazepine-2,5-dione template has been used to generate potent melanocortin receptor agonists and to create peptidomimetics that inhibit the critical protein-protein interaction between HDM2 and the p53 tumor suppressor. researchgate.net Furthermore, derivatives of this scaffold have shown promising activity as anticancer agents by inhibiting protein synthesis and as potential treatments for multi-drug resistant tuberculosis. rsc.orgnih.gov The related 1,4-thienodiazepine-2,5-dione scaffold has also been developed to create antagonists of the p53-Mdm2 interaction. nih.gov
While many of these compounds are developed with therapeutic goals, their specificity and potency also make them candidates for development into chemical probes. A chemical probe is a highly selective small molecule used to study the function of a specific protein or pathway in a biological system. Although not always the primary goal of the initial research, potent and selective inhibitors or agonists based on the this compound scaffold could be adapted for this purpose, enabling researchers to interrogate biological systems with high precision. The formation of 1,4-diazepine-2,5-dione peptide derivatives also presents a synthetic route to new compounds with potential for targeted biological activity. nih.gov
Data Table: 1,4-Diazepine-2,5-dione Analogues as Molecular Scaffolds
| Scaffold Type | Example Application/Target | Reference |
| 1,4-Benzodiazepine-2,5-dione | Melanocortin Receptor Agonists | researchgate.net |
| 1,4-Benzodiazepine-2,5-dione | HDM2-p53 Interaction Inhibitors | researchgate.net |
| 1,4-Benzodiazepine-2,5-dione | Protein Synthesis Inhibitors (Anticancer) | nih.gov |
| 1,4-Benzodiazepine-2,5-dione | Anti-tubercular Agents | rsc.orgresearchgate.net |
| 1,4-Thienodiazepine-2,5-dione | p53-Mdm2 Interaction Antagonists | nih.gov |
Future Perspectives and Emerging Research Directions
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of the 1,4-diazepane-2,5-dione core and its derivatives remains a central theme of ongoing research. While classical methods exist, the focus is shifting towards novel, more efficient, and environmentally benign synthetic strategies.
Recent explorations have introduced innovative catalytic systems to facilitate the construction of these scaffolds. For instance, a novel methodology utilizing hexachloroplatinic acid (H₂PtCl₆) as a catalyst has been developed for the synthesis of 1,4-benzodiazepine-2,5-diones from amino acid precursors. rsc.org This approach highlights a trend towards employing unique catalysts to achieve desired transformations. Another significant advancement is the use of multicomponent reactions (MCRs), such as the Ugi-Deprotection-Cyclization (UDC) strategy, to create complex derivatives like 1,4-thienodiazepine-2,5-diones in a convergent and versatile manner. nih.gov This method allows for the introduction of multiple points of diversity from readily available starting materials.
Furthermore, catalytic (6+1) annulation reactions of diazooxindoles with hexahydropyrimidines, under rhodium or copper catalysis, have emerged as a powerful method for constructing pharmacologically relevant 1,4-diazepane-spirooxindole frameworks. researchgate.net Solid-phase synthesis techniques continue to be refined, offering efficient routes for creating libraries of 1,4-benzodiazepine-2,5-diones for screening purposes. nih.govacs.orgdocumentsdelivered.com
Future work in this area will likely concentrate on:
Green Chemistry Approaches: The development of syntheses that minimize waste, use less hazardous solvents, and employ catalysts derived from abundant, non-toxic metals. The use of heterogeneous carbocatalysts like graphite (B72142) oxide for related diazepine (B8756704) synthesis points towards this sustainable direction. researchgate.net
Flow Chemistry: Implementing continuous flow processes for the synthesis of 1,4-diazepanediones to enhance safety, scalability, and product consistency.
Biocatalysis: Exploring the use of enzymes to catalyze key steps in the synthesis, offering high stereoselectivity under mild reaction conditions.
| Synthetic Strategy | Key Features | Example Application |
| Novel Catalysis | Use of unconventional catalysts like H₂PtCl₆. rsc.org | Synthesis of anti-tubercular 1,4-benzodiazepine-2,5-diones. rsc.org |
| Multicomponent Reactions (MCRs) | Convergent synthesis allowing multiple points of diversity (e.g., UDC approach). nih.gov | Preparation of 1,4-thienodiazepine-2,5-diones for p53-Mdm2 activity screening. nih.gov |
| Catalytic Annulation | (6+1) annulation of diazooxindoles with hexahydropyrimidines. researchgate.net | Construction of 1,4-diazepane-spirooxindole frameworks. researchgate.net |
| Solid-Phase Synthesis | Amenable to library synthesis and combinatorial chemistry. acs.orgdocumentsdelivered.com | Generation of defined 1,4-benzodiazepine-2,5-dione mixtures. acs.org |
Deeper Insights into Conformational Dynamics and Stereochemical Control
The seven-membered ring of this compound is conformationally flexible, capable of adopting various arrangements such as chair, boat, and twist-boat forms. This conformational behavior is critical as it dictates how these molecules interact with biological targets.
Advanced analytical techniques are providing unprecedented insights into these dynamics. Studies on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists using a combination of NMR spectroscopy, X-ray crystallography, and molecular modeling have revealed the presence of an unexpected low-energy twist-boat conformation stabilized by an intramolecular π-stacking interaction. nih.gov This finding suggests that specific, non-obvious conformations may be responsible for biological activity, and enforcing such geometries could be a key design strategy. nih.gov
The formation of the 1,4-diazepine-2,5-dione ring can also be an undesirable side reaction during solid-phase peptide synthesis, particularly involving aspartic acid β-benzyl ester. nih.gov Understanding the mechanistic details of this ring transformation is crucial for preventing it in peptide synthesis but also offers a potential, albeit unconventional, route to these structures. nih.gov
Emerging research directions in this area include:
Advanced NMR Techniques: Utilizing residual dipolar couplings (RDCs) and other advanced NMR experiments to study the conformational preferences of 1,4-diazepanediones in solution, more closely mimicking a biological environment.
Cryo-Electron Microscopy (Cryo-EM): For larger 1,4-diazepanedione derivatives bound to their protein targets, Cryo-EM could provide high-resolution structural information on the bioactive conformation.
Asymmetric Synthesis: Developing new stereoselective synthetic methods to gain precise control over the stereochemistry at chiral centers within the diazepane ring and its substituents, which is crucial for optimizing target engagement.
Advanced Integration of Computational Design and Machine Learning in 1,4-Diazepanedione Research
Computational chemistry is transitioning from a supporting tool to a predictive engine in drug discovery. For 1,4-diazepanedione research, the integration of computational design and machine learning (ML) is set to accelerate the discovery of novel compounds with tailored properties.
Currently, computational methods like molecular docking are already being used to understand the mechanism of action of 1,4-diazepanedione-based compounds. For example, docking studies on 1,4-benzodiazepine-2,5-diones with the enoyl acyl carrier protein from Mycobacterium tuberculosis have provided insights into their anti-tubercular activity. rsc.org Similarly, virtual compound libraries of scaffolds like 1,4-thienodiazepine-2,5-diones have been generated to evaluate their chemical space and drug-like properties. nih.gov
The next frontier involves leveraging machine intelligence to navigate the vast chemical space of possible 1,4-diazepanedione derivatives. youtube.com Emerging trends include:
Generative Models: Using ML algorithms, such as generative adversarial networks (GANs), to design novel 1,4-diazepanedione structures de novo with predicted high affinity for a specific biological target. herts.ac.uk
Predictive Modeling: Training ML models on existing experimental data to accurately predict properties like solubility, toxicity, and biological activity for virtual compounds, thus prioritizing synthetic efforts. researchgate.net
Enhanced Molecular Dynamics: Employing ML potentials to run longer and more complex molecular dynamics simulations, providing a more accurate picture of the conformational dynamics and binding kinetics of these flexible molecules.
| Computational Technique | Application in 1,4-Diazepanedione Research | Future Outlook |
| Molecular Docking | Elucidating binding modes to protein targets (e.g., enoyl acyl carrier protein). rsc.org | Higher throughput docking of massive virtual libraries. |
| Virtual Screening | In silico evaluation of compound libraries for drug-like properties. nih.gov | Integration with AI to screen AI-generated libraries. |
| Molecular Modeling | Analyzing low-energy conformations (e.g., twist-boat). nih.gov | Use of ML to enhance force field accuracy and simulation timescale. |
| Machine Learning | Not yet widely applied specifically to this scaffold. | Predictive models for ADMET properties; generative design of novel scaffolds. youtube.comresearchgate.net |
Expansion of Biological Application Discovery and Target Validation Studies
The this compound scaffold has demonstrated a range of biological activities, validating its status as a privileged structure. Research has identified compounds with potent and diverse therapeutic potential.
Derivatives of this scaffold have been identified as a new class of potent inhibitors of Lymphocyte Function-Associated Antigen-1 (LFA-1), a key target for autoimmune disorders. nih.govresearchgate.net In another domain, substituted 1,4-benzodiazepine-2,5-diones have shown promising anti-mycobacterial activity, with specific compounds exhibiting potent minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis. rsc.org The enoyl acyl carrier protein has been identified as a likely target in this context. rsc.org Furthermore, libraries of related 1,4-thienodiazepine-2,5-diones have been screened for their ability to antagonize the p53-Mdm2 interaction, a critical pathway in cancer. nih.gov
Future research will focus on:
Phenotypic Screening: Using high-content screening in disease-relevant cellular models to uncover entirely new biological applications for 1,4-diazepanedione libraries.
Target Deconvolution: For compounds identified through phenotypic screening, employing techniques like chemical proteomics and thermal proteome profiling to identify their specific molecular targets.
Mechanism of Action Studies: Moving beyond target identification to a deeper understanding of how these compounds modulate the function of their targets and downstream cellular pathways.
Development of Next-Generation 1,4-Diazepanedione-Based Research Tools and Chemical Biology Probes
Beyond their direct therapeutic potential, molecules containing the this compound core can be developed into sophisticated chemical probes to study biological systems. plos.org These tools are essential for target validation, understanding disease mechanisms, and visualizing biological processes. sigmaaldrich.com
The development of such probes involves chemically modifying the core scaffold to incorporate reporter tags (e.g., fluorophores, biotin) or reactive groups (e.g., photo-crosslinkers, bioorthogonal handles like alkynes or azides) without abolishing its biological activity. sigmaaldrich.commdpi.com For example, a 1,4-diazepanedione-based LFA-1 inhibitor could be converted into:
An imaging probe: By attaching a fluorophore, allowing researchers to visualize the localization of LFA-1 in cells via microscopy.
An affinity-based probe: By incorporating a biotin (B1667282) tag, enabling the pull-down and identification of LFA-1 and its binding partners from cell lysates.
A photoaffinity probe: By adding a photo-reactive group, allowing for covalent labeling of the target protein upon UV irradiation, which is invaluable for target identification and binding site mapping.
The future in this area lies in creating "smart" probes that are activated only in specific cellular environments or upon binding to their target. The versatility of the this compound scaffold, with its multiple sites for chemical modification, makes it an excellent candidate for the design of next-generation chemical biology tools. nih.govnih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
